molecular formula C7H10O4 B15297503 3-methylcyclobutane-1,1-dicarboxylic Acid

3-methylcyclobutane-1,1-dicarboxylic Acid

Cat. No.: B15297503
M. Wt: 158.15 g/mol
InChI Key: GKVKVZPOHYYBQA-UHFFFAOYSA-N
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Description

3-methylcyclobutane-1,1-dicarboxylic acid is an organic compound with the molecular formula C7H10O4 It is a derivative of cyclobutane, where two carboxylic acid groups are attached to the same carbon atom, and a methyl group is attached to the third carbon atom in the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-methylcyclobutane-1,1-dicarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 1,4-dihalobutanes using reducing metals. Another method includes the hydrogenation of cyclobutene in the presence of a nickel catalyst . Additionally, the compound can be prepared by the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methylcyclobutane-1,1-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can undergo substitution reactions where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert carboxylic acids to acyl chlorides, which can then undergo further substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-methylcyclobutane-1,1-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-methylcyclobutane-1,1-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the cyclobutane ring can undergo ring-opening reactions, leading to the formation of new compounds with different properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methylcyclobutane-1,1-dicarboxylic acid is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties

Biological Activity

3-Methylcyclobutane-1,1-dicarboxylic acid is a compound of interest due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.

  • CAS Number : 57252-84-3
  • Molecular Formula : C7H10O4
  • Molecular Weight : 158.2 g/mol

The compound consists of a cyclobutane ring with two carboxylic acid groups and a methyl group, which influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its carboxylic acid groups can form hydrogen bonds with biomolecules, influencing their stability and reactivity. Additionally, the cyclobutane structure allows for potential ring-opening reactions, leading to the formation of new compounds with distinct biological properties.

Anticancer Properties

Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, similar compounds have been studied for their cytotoxic effects against various cancer cell lines. One study highlighted that derivatives could inhibit the growth of HepG2 (liver cancer) and MCF-7 (breast cancer) cells .

JAK Inhibition

Another significant area of research involves the compound's derivatives as Janus kinase (JAK) inhibitors. JAK inhibitors are crucial in treating inflammatory and autoimmune diseases. The structural similarities between this compound and known JAK inhibitors suggest potential therapeutic applications in managing conditions such as rheumatoid arthritis and certain cancers .

Case Studies and Research Findings

StudyFindings
Cytotoxic Activity Derivatives showed IC50 values indicating significant cytotoxicity against HepG2 and MCF-7 cell lines .
JAK Inhibition Compounds derived from cyclobutane structures demonstrated effectiveness as JAK inhibitors in preclinical models .
Metabolic Pathways Dicarboxylates like this compound can act as intermediates in metabolic pathways, potentially influencing various biochemical processes.

Synthesis and Derivative Research

The synthesis of this compound involves several chemical reactions including oxidation, reduction, and substitution reactions. These reactions allow for the creation of various derivatives that may possess enhanced biological activities or novel therapeutic properties.

Chemical Reactions Overview

  • Oxidation : Can yield ketones or aldehydes.
  • Reduction : Converts carboxylic acids to alcohols.
  • Substitution : Alters functional groups attached to the cyclobutane ring.

These synthetic pathways are significant as they provide avenues for developing new compounds with tailored biological activities.

Properties

IUPAC Name

3-methylcyclobutane-1,1-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-4-2-7(3-4,5(8)9)6(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVKVZPOHYYBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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